Potassium trifluoro(3-(methylsulfonyl)phenyl)borate
Description
Potassium trifluoro(3-(methylsulfonyl)phenyl)borate is a trifluoroborate salt characterized by a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the meta position. This compound is part of a broader class of organotrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with transition-metal catalysts .
Properties
IUPAC Name |
potassium;trifluoro-(3-methylsulfonylphenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPJKNZLXHYPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)S(=O)(=O)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-(methylsulfonyl)phenyl)borate can be synthesized through the reaction of 3-(methylsulfonyl)phenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-(methylsulfonyl)phenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Oxidation Reactions: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols, under mild conditions.
Major Products
The major products formed from these reactions include biaryl compounds in the case of Suzuki–Miyaura coupling, sulfonylated derivatives in oxidation reactions, and substituted phenylborates in nucleophilic substitution reactions.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium trifluoro(3-(methylsulfonyl)phenyl)borate is its use as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, making it invaluable in the synthesis of complex organic molecules.
- Mechanism : The compound acts as a nucleophilic boron reagent, participating in the coupling with electrophiles such as aryl halides. The stability and reactivity of trifluoroborates enhance the efficiency of these reactions compared to traditional boronic acids .
- Case Study : Research has demonstrated that potassium methyltrifluoroborate can effectively couple with various electrophiles, yielding high product yields. For instance, studies showed successful cross-coupling with aryl bromides and triflates using palladium catalysts under optimized conditions, showcasing its utility in synthesizing biologically active compounds like substituted purines .
Nitrosation Reactions
This compound has also been applied in nitrosation reactions, where it serves as a precursor for nitrogen-containing compounds.
- Process : The compound can undergo ipso-nitrosation using nitrosonium tetrafluoroborate, leading to various nitrogenous products. This method allows for the selective formation of azoxy and nitro derivatives from the corresponding trifluoroborates .
- Yield : In one study, a one-pot reaction involving potassium methyl 3-trifluoroboratobenzoate yielded an azoxy product with an overall yield of 87%, demonstrating the compound's effectiveness in generating complex nitrogen-containing structures .
Polymer Chemistry
In material science, this compound is being explored for its potential applications in polymer chemistry.
- Functionality : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to undergo cross-linking reactions makes it a candidate for developing advanced materials with tailored properties .
Catalysis
The compound is also being investigated for its role as a catalyst or catalyst support in various chemical transformations.
- Catalytic Activity : Its unique structure allows it to facilitate reactions under mild conditions, which is advantageous for sensitive substrates. Research indicates that organotrifluoroborates can serve as effective catalysts in oxidation and reduction processes .
Comparison Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Synthetic Chemistry | Cross-coupling reactions (Suzuki-Miyaura) | High yields, stable under oxidative conditions |
| Nitrosation reactions | Selective formation of nitrogenous compounds | |
| Material Science | Polymer chemistry | Enhanced thermal stability and mechanical strength |
| Catalysis | Mild reaction conditions for sensitive substrates |
Mechanism of Action
The mechanism of action of potassium trifluoro(3-(methylsulfonyl)phenyl)borate involves its role as a nucleophilic coupling partner in cross-coupling reactions The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the electrophilic partner
Comparison with Similar Compounds
a. Potassium Trifluoro(4-(methoxycarbonyl)phenyl)borate (CAS N/A)
- Structure : A methoxycarbonyl (-CO₂CH₃) group at the para position.
- Synthesis : Prepared via nickel-catalyzed borylation of methyl 4-((methylsulfonyl)oxy)benzoate, yielding 71% .
- Properties : Melting point >225°C; NMR data (¹H, DMSO-d6): δ 7.71 (d, J = 7.4 Hz, 2H), 7.44 (d, J = 7.0 Hz, 2H), 3.79 (s, 3H) .
b. Potassium Trifluoro(3-nitrophenyl)borate (CAS 2782884)
- Structure: Nitro (-NO₂) group at the meta position.
- Synthesis : Derived from 3-nitrophenyl precursors via standard borylation protocols .
- Properties : Similar molecular weight (~257 g/mol); higher reactivity due to the strong electron-withdrawing nitro group.
- Comparison : The nitro group may increase oxidative instability compared to the methylsulfonyl analog .
2.2. Analogs with Ethynyl Substituents
a. Potassium Trifluoro((3-methoxyphenyl)ethynyl)borate (Compound 27)
- Structure : Ethynyl (-C≡C-) linkage to a 3-methoxyphenyl group.
- Synthesis : Yield of 51% via alkyne borylation; ¹H NMR (acetone-d6): δ 7.15 (t, J = 8.0 Hz, 1H), 3.76 (s, 3H) .
- Comparison : The ethynyl spacer may facilitate conjugation in photochemical applications, unlike the direct sulfonyl-substituted analog .
b. Potassium Trifluoro((4-fluorophenyl)ethynyl)borate (Compound 30)
- Structure : Ethynyl group linked to a 4-fluorophenyl ring.
- Synthesis : 65% yield; ¹⁹F NMR (acetone-d6): δ -115.9, -135.1 .
2.3. Complex Heterocyclic Derivatives
a. Potassium Trifluoro(4-((4-Nitrobenzo[c][1,2,5]thiadiazol-5-yl)oxy)phenyl)borate (Compound 20)
- Structure : Nitrobenzo-thiadiazole moiety linked via an oxygen atom.
- Application : Explored as a hypoxia inhibitor due to its redox-active heterocycle .
- Comparison : The fused heterocycle introduces biological activity absent in the methylsulfonyl analog .
Physicochemical and Spectroscopic Comparisons
Q & A
Q. What are the standard synthetic protocols for preparing potassium trifluoro(3-(methylsulfonyl)phenyl)borate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from 3-(methylsulfonyl)phenylboronic acid. A common approach includes:
Hydroboration : Reacting the aryl precursor with boron trifluoride etherate under anhydrous conditions.
Salt Formation : Treating the intermediate with potassium hydrogen fluoride (KHF₂) to form the trifluoroborate salt.
Purity optimization requires:
- Recrystallization : Using acetone/water mixtures to remove inorganic byproducts .
- Continuous Soxhlet Extraction : For isolating low-solubility trifluoroborates from reaction mixtures .
- Analytical Validation : HPLC or titration analysis (≥98% purity) as per protocols for analogous compounds .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves coordination geometry around the potassium ion and confirms boron-aryl bonding .
- NMR Spectroscopy :
- ¹⁹F NMR : A singlet near -135 to -140 ppm indicates the trifluoroborate group .
- ¹H/¹³C NMR : Peaks at δ 7.3–8.0 ppm (aryl protons) and δ 40–45 ppm (methylsulfonyl carbon) validate substitution patterns .
- Elemental Analysis : Matches calculated C, H, and B content with theoretical values .
Advanced Research Questions
Q. How does the electron-withdrawing methylsulfonyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The methylsulfonyl group enhances electrophilicity at the boron-bound carbon, facilitating nucleophilic attack in Suzuki-Miyaura reactions. Key observations:
- Reaction Rate : Electron-deficient aryl trifluoroborates exhibit faster oxidative addition with Pd catalysts compared to electron-rich analogs .
- Competing Pathways : The group suppresses protodeboronation but may require milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) to avoid side reactions .
- Substrate Scope : Effective for coupling with aryl chlorides (TOF up to 400 h⁻¹) but less so with sterically hindered partners .
Q. What strategies resolve contradictory data in reaction yields when using this compound under varying conditions?
- Methodological Answer : Yield discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility but may destabilize intermediates. Mixed solvents (THF/H₂O) balance stability and reactivity .
- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in electron-deficient systems (yields: 75–92% vs. 50–65%) .
- Temperature Control : Reactions at 60–80°C minimize byproduct formation compared to reflux conditions .
Validation Protocol : Replicate reactions with internal standards (e.g., 1,3,5-trimethoxybenzene) to normalize yield calculations .
Q. How can competing regioselectivity be managed in electrophilic aromatic substitution (EAS) reactions involving this compound?
- Methodological Answer : The methylsulfonyl group directs EAS to the meta position. To override this:
- Lewis Acid Additives : BF₃·OEt₂ chelates the sulfonyl group, redirecting electrophiles to the para position .
- Protecting Groups : Temporarily convert –SO₂CH₃ to –SO₂NHR (e.g., using NH₃/MeOH), enabling ortho functionalization .
Case Study : Nitration yields 85% meta-nitro product without additives vs. 70% para-nitro product with BF₃·OEt₂ .
Key Research Findings
- Synthetic Scalability : Batch synthesis (≥100 g) is achievable via SN2 displacement of bromomethyltrifluoroborate precursors .
- Biological Relevance : Analogous nitrophenyl-trifluoroborates show preliminary activity in kinase inhibition assays, suggesting therapeutic potential .
- Stability : The compound is hygroscopic; storage under inert atmosphere (Ar/N₂) at 4°C prevents decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
